

Electrophilicity of Methyl 3-bromopropiolate

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Compound of Interest

Compound Name: Methyl 3-bromopropiolate

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An In-depth Technical Guide to the Electrophilicity of Methyl 3-Bromopropionate

Introduction

This technical guide provides a comprehensive overview of the electrophilic nature of methyl 3-bromopropionate (CAS 3395-91-3), a versatile reagent in organic synthesis.[1][2] It is important to note that the requested topic was "**methyl 3-bromopropiolate**," which contains a carbon-carbon triple bond. However, publicly available scientific literature predominantly focuses on "methyl 3-bromopropionate," which features a carbon-carbon single bond. This guide will proceed under the assumption that the intended subject was the more commonly utilized propionate derivative. Methyl 3-bromopropionate serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and complex organic molecules due to the reactivity of its carbon-bromine bond.[1][2] This document will detail its chemical properties, electrophilic reactivity, relevant experimental protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

Methyl 3-bromopropionate is a colorless to slightly yellow liquid at room temperature.[3][4] Its structure features an ester functional group and a primary alkyl bromide, making it susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates various substitution reactions.

Quantitative Data Summary

The physical and chemical properties of methyl 3-bromopropionate are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ BrO ₂	[3][5][6]
Molecular Weight	167.00 g/mol	[3][5][6]
CAS Number	3395-91-3	[3][5]
Boiling Point	64-66 °C at 18 mmHg	[3][7]
Density	1.53 g/mL at 25 °C	[3][7]
Refractive Index (n ₂₀ /D)	1.458	[3][7]
Flash Point	75 °C (167 °F) - closed cup	[1]
Purity (Typical)	≥97%	[7]
Appearance	Clear colorless to slightly yellow liquid	[1][3]
Solubility	Immiscible in water	[1][3]

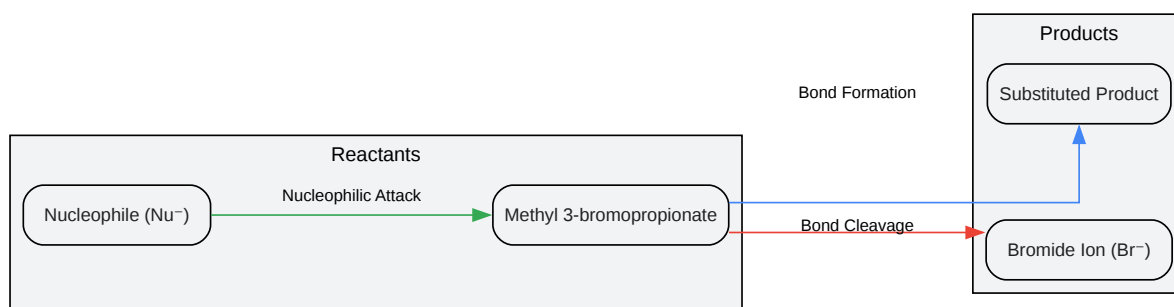
Electrophilicity and Reactivity

The core of methyl 3-bromopropionate's utility lies in its electrophilic character. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it an excellent electrophilic center for nucleophilic substitution reactions.[2] This reactivity is fundamental to its role as a building block in organic synthesis.[1]

Powerful nucleophiles readily attack the electrophilic carbon, displacing the bromide ion. This process typically follows an S_N2 mechanism, which is favored for primary alkyl halides.[8] Factors influencing this reaction include the strength of the nucleophile, the solvent, and the temperature.[8] Polar aprotic solvents are known to enhance the reactivity of the nucleophile, thereby favoring the S_N2 pathway.[8]

The versatility of methyl 3-bromopropionate allows for the introduction of various functional groups by reacting it with different nucleophiles. For instance, its bromine atom can be

substituted by iodine, fluorine, nitro, azido, mercapto, cyano, hydroxy, or alkoxy groups, leading to a diverse array of derivative compounds.[9]



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Caption: General workflow of nucleophilic substitution on methyl 3-bromopropionate.

Applications in Synthesis

Methyl 3-bromopropionate is a crucial intermediate for creating complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its reactivity facilitates the development of bioactive compounds, including anti-inflammatory and analgesic drugs.[2]

Specific documented applications include:

- Synthesis of Spiroanellated γ -Lactones: Used as a key building block.[1][7]
- Formation of Pinacols: Employed in the synthesis of these important organic intermediates.[1][7]
- Production of Specialty Polymers: Utilized to enhance material properties like flexibility and durability in coatings and adhesives.[2]
- Synthesis of 3-(1-hydroxycycloalkyl)-l-oxaspiro[n,m]alkan-2-ones: A reactant in the creation of these novel and complex molecules.[1][7]

Experimental Protocols

Detailed methodologies for the synthesis of methyl 3-bromopropionate are available, providing a practical guide for laboratory preparation.

Protocol 1: Synthesis from Methyl Acrylate and Hydrogen Bromide

This method involves the direct addition of hydrogen bromide to methyl acrylate.[\[10\]](#)

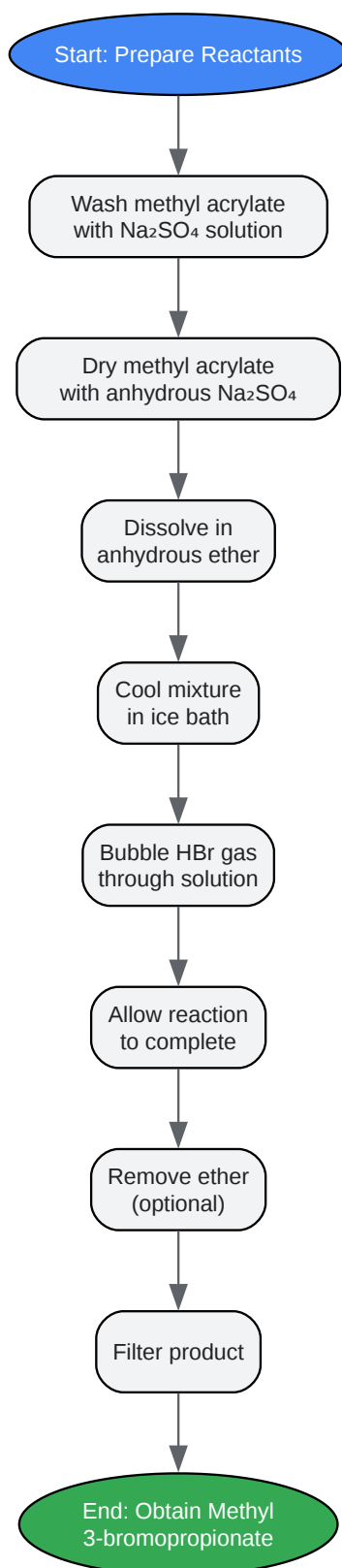
Materials:

- Methyl acrylate (3 moles, 258 g)
- Anhydrous ether (500 ml)
- Hydrogen bromide (245 g)
- Hydroquinone (4 g, as inhibitor)[\[10\]](#)
- Anhydrous sodium sulfate (45 g)
- 7% Sodium sulfate solution

Procedure:

- A solution of methyl acrylate in methanol is first washed with portions of a 7% sodium sulfate solution to remove the methanol. The methyl acrylate layer is then dried with anhydrous sodium sulfate.[\[10\]](#)
- The dried methyl acrylate (258 g) is dissolved in 500 ml of anhydrous ether in a 1-liter round-bottomed flask equipped with a drying tube and a gas inlet tube.[\[10\]](#)
- The flask is cooled in an ice bath.
- Hydrogen bromide gas (245 g) is bubbled through the solution from a generator. The addition can be rapid, but care should be taken to avoid loss of ether from the exothermic reaction.
[\[10\]](#)

- After the reaction is complete, the ether can be removed under anhydrous conditions.
- The resulting ester is filtered to remove sodium sulfate and can be used without further distillation. The typical yield is between 280–325 g.[10]



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Caption: Experimental workflow for the synthesis of methyl 3-bromopropionate.

Protocol 2: One-Pot Synthesis from Methyl Acrylate and Acetyl Bromide

This method generates hydrogen bromide in situ from the reaction of acetyl bromide with an alcohol solvent, followed by its addition to methyl acrylate.^[9]

Materials:

- Methyl acrylate (1 mol, 86.1 g)
- Methanol (8 mol, 256 g)
- Acetyl bromide (1.1 mol, 124.2 g)
- Hydroquinone (0.5 g)

Procedure:

- Add methyl acrylate, methanol, and hydroquinone to a reaction flask and stir at room temperature.^[9]
- Add acetyl bromide dropwise to the flask using a dropping funnel.
- Continue stirring at room temperature for 1 hour after the addition is complete.^[9]
- Increase the temperature to 50°C and continue stirring for another hour.^[9]
- After the reaction, raise the temperature to distill and recover methanol and the methyl acetate byproduct.
- The final product, methyl 3-bromopropionate, is collected via distillation under reduced pressure. This method reports a yield of 96%.^[9]

Conclusion

Methyl 3-bromopropionate is a highly valuable electrophile in organic chemistry. Its well-defined reactivity, centered on the primary carbon-bromine bond, allows for predictable and efficient nucleophilic substitution reactions. This property has established it as a cornerstone

intermediate for synthesizing a multitude of compounds in the pharmaceutical, agrochemical, and materials science sectors. The experimental protocols provided herein offer reliable methods for its laboratory-scale preparation, enabling further research and development.

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